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# Application Note: High-Parameter Flow Cytometry for Immune Profiling Following Bempegaldesleukin Therapy

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Compound of Interest		
Compound Name:	Anticancer agent 214	
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#### Introduction

Bempegaldesleukin (BEMPEG, formerly NKTR-214) is a first-in-class CD122-preferential IL-2 pathway agonist.[1][2][3] It is engineered as a prodrug consisting of recombinant human IL-2 with multiple releasable polyethylene glycol (PEG) chains.[1][2] This PEGylation sterically hinders the binding of IL-2 to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][2] Consequently, bempegaldesleukin preferentially signals through the intermediate-affinity IL-2 receptor beta/gamma complex (CD122/CD132), leading to the robust proliferation and activation of CD8+ effector T cells and Natural Killer (NK) cells with a minimal effect on the expansion of immunosuppressive Tregs within the tumor microenvironment.[1][2][4][5]

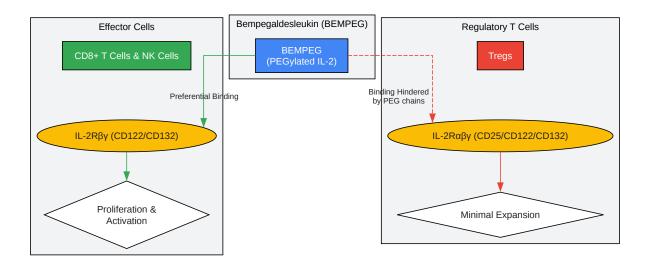
Monitoring the dynamic changes in the immune system is critical for evaluating the pharmacodynamic effects and therapeutic efficacy of bempegaldesleukin. This application note provides a comprehensive, multi-parameter flow cytometry panel and a detailed protocol designed for in-depth immune profiling of peripheral blood mononuclear cells (PBMCs) from patients undergoing bempegaldesleukin treatment.

Mechanism of Action: Preferential IL-2 Pathway Signaling

Bempegaldesleukin's design leverages the differential expression of IL-2 receptor subunits on various immune cell populations. Upon administration, the PEG chains are slowly released,



yielding active IL-2 conjugates.[2] The location of these PEG chains directs the molecule to preferentially bind to the CD122/CD132 receptor complex, which is predominant on CD8+ T cells and NK cells. This biased signaling promotes their clonal expansion and enhances their anti-tumor effector functions.[1][2][4]



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Caption: Bempegaldesleukin's preferential signaling pathway.

## **Expected Immunological Changes Post-Treatment**

Clinical studies of bempegaldesleukin, both as a monotherapy and in combination with checkpoint inhibitors, have demonstrated significant and consistent changes in peripheral immune cell populations.[3][6] These changes provide a quantitative basis for assessing the biological activity of the drug.

Table 1: Summary of Expected Quantitative Changes in Peripheral Immune Cells



Parameter	Baseline (Pre- treatment)	Post-treatment (e.g., Cycle 1 Day 8)	Fold Change (Average)	Reference
Absolute CD4+ T Cells	Normal Range	Increased	~3.7x	[3]
Absolute CD8+ T Cells	Normal Range	Increased	~2.0x	[3]
Absolute NK Cells	Normal Range	Increased	~4.4x	[3]
Proliferating (Ki- 67+) T Cells	Low	Significantly Increased (~40- 50%)	-	[3]
Proliferating (Ki- 67+) NK Cells	Low	Significantly Increased (~35%)	-	[3]
Regulatory T Cells (Tregs)	Normal Range	Transient or no significant increase	-	[4]
PD-1 Expression on T Cells	Variable	Increased	-	[4][7]
ICOS Expression on T Cells	Variable	Increased	-	[6]

# **Detailed Protocol: Immune Profiling by Flow Cytometry**

This protocol outlines the procedure for staining human PBMCs for analysis with the proposed 15-color flow cytometry panel.

1. Proposed Flow Cytometry Panel







The panel is designed to identify major lymphocyte lineages, differentiate memory/effector T cell subsets, and assess the activation and proliferation status of T cells and NK cells.

Table 2: 15-Color Immune Profiling Panel



Marker	Specificity	Fluorochrome	Purpose
CD45	Pan-Leukocyte	BV510	Leukocyte identification
CD3	T Cell Lineage	BUV395	T cell identification
CD4	T Helper Lineage	BUV496	CD4+ T cell subset identification
CD8	Cytotoxic T Cell Lineage	APC-R700	CD8+ T cell subset identification
CD56	NK Cell Marker	PE	NK cell identification
CD16	NK Cell Marker	PE-Cy7	NK cell subset identification
CD19	B Cell Lineage	BV786	B cell identification (dump channel)
CD14	Monocyte Lineage	BV786	Monocyte identification (dump channel)
CD25	IL-2Rα, Treg Marker	BB515	Treg identification, activation
CD127	IL-7R, Memory T Cell	BV605	Treg & memory T cell differentiation
FOXP3	Treg Transcription Factor	AF647	Definitive Treg identification
CCR7	Naive/Memory T Cell	BV421	T cell differentiation
CD45RA	Naive/Memory T Cell	BV711	T cell differentiation
PD-1	Exhaustion/Activation	PE-CF594	T cell activation status
Ki-67	Proliferation Marker	BB700	Cell proliferation status



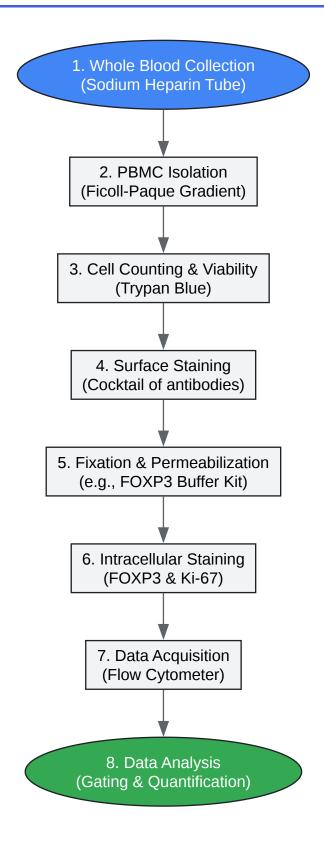
### Methodological & Application

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Viability Dye  Live/Dead  Discrimination	e.g., Zombie NIR	Exclude dead cells
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2. Experimental Workflow





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**Caption:** High-level experimental workflow for immune profiling.



- 3. Reagents and Materials
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- FACS Buffer (PBS + 2% FBS + 2mM EDTA)
- Live/Dead Viability Dye (e.g., Zombie NIR™ Fixable Viability Kit)
- Brilliant Stain Buffer Plus
- Antibodies listed in Table 2
- FOXP3/Transcription Factor Staining Buffer Set
- 96-well U-bottom plates or FACS tubes
- Flow Cytometer (e.g., BD FACSymphony™ A5 or equivalent)
- 4. Step-by-Step Protocol
- A. PBMC Isolation
- Collect whole blood in sodium heparin tubes.
- Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated PBMC layer twice with PBS.
- Resuspend cells in FACS buffer and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
- B. Staining Procedure
- Adjust cell suspension to 1-2 x 10<sup>7</sup> cells/mL in FACS buffer.

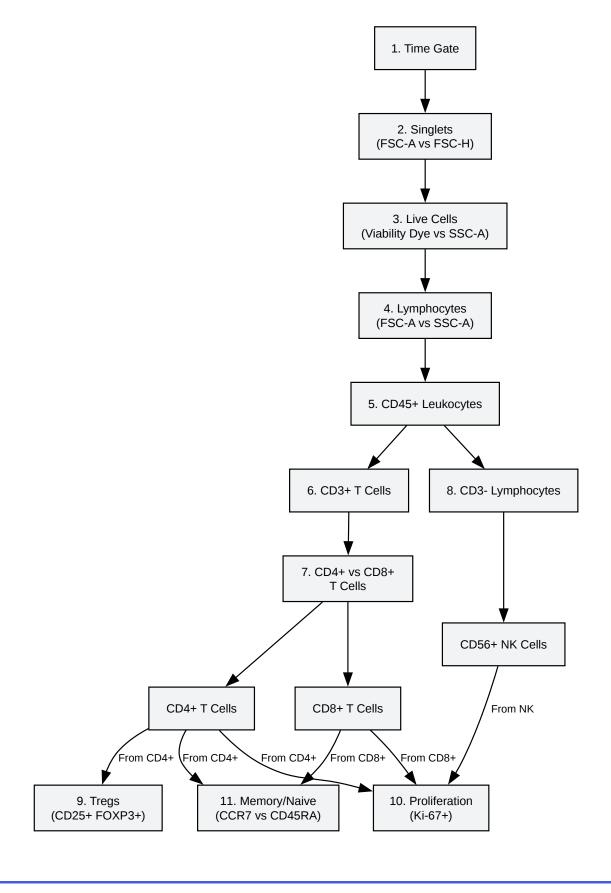


- Add 100 μL of cell suspension (1-2 x 10<sup>6</sup> cells) to each well of a 96-well plate.
- Viability Staining: Wash cells with PBS. Resuspend in 100 μL of PBS containing the fixable viability dye at the manufacturer's recommended concentration. Incubate for 20 minutes at room temperature, protected from light. Wash twice with FACS buffer.
- Surface Staining: Prepare a master mix of the surface antibodies (all except FOXP3 and Ki-67) in Brilliant Stain Buffer Plus. Add the master mix to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- Fixation and Permeabilization: Resuspend cells in 100 μL of freshly prepared FOXP3 Fix/Perm buffer. Incubate for 45-60 minutes at 4°C in the dark.
- Wash cells twice with 1x Permeabilization Buffer.
- Intracellular Staining: Prepare a master mix of the intracellular antibodies (FOXP3 and Ki-67) in 1x Permeabilization Buffer. Add the master mix to the cells.
- Incubate for 45 minutes at room temperature in the dark.
- Wash cells twice with 1x Permeabilization Buffer.
- Resuspend cells in 200 μL of FACS buffer for acquisition.
- 5. Data Acquisition and Analysis
- Acquire samples on a properly calibrated flow cytometer. Ensure compensation controls (single-stained beads or cells) are run for all fluorochromes.
- Collect at least 300,000 to 500,000 events in the lymphocyte gate to ensure adequate statistical power for rare populations.
- Analyze the data using appropriate software (e.g., FlowJo™, FCS Express). Use
  Fluorescence Minus One (FMO) controls to set accurate gates, especially for activation and
  proliferation markers.



#### 6. Gating Strategy

A sequential gating strategy is essential to accurately identify the target cell populations.





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**Caption:** Hierarchical gating strategy for immune cell subsets.

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